molecular formula C18H17ClN2O2S2 B2881283 (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 865162-56-7

(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2881283
CAS No.: 865162-56-7
M. Wt: 392.92
InChI Key: WIGQSHUSKDZYHE-PTYIPUSCSA-N
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Description

The compound (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Ethoxyethyl Groups: The chloro and ethoxyethyl groups are introduced via nucleophilic substitution reactions. For instance, the chloro group can be added using chlorinating agents like thionyl chloride, while the ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide.

    Formation of the Acrylamide Moiety: The acrylamide moiety is typically formed through a condensation reaction between an amine and an acrylate derivative under basic conditions.

    Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the acrylamide derivative under conditions that promote the formation of the desired (2E,NZ) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzo[d]thiazole rings.

    Reduction: Reduced amine derivatives of the acrylamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism by which (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-2-23-10-9-21-15-7-5-13(19)12-16(15)25-18(21)20-17(22)8-6-14-4-3-11-24-14/h3-8,11-12H,2,9-10H2,1H3/b8-6+,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGQSHUSKDZYHE-CNJWNYHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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